molecular formula C31H28O8 B13060508 GnetifolinC

GnetifolinC

Cat. No.: B13060508
M. Wt: 528.5 g/mol
InChI Key: IJRNVYKGBFZZGA-GSGMVBBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnetifolinC involves several steps, including the extraction from natural sources and chemical modifications to enhance its stability and efficacy. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: GnetifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

GnetifolinC has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GnetifolinC involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in regulating oxidative stress and inflammatory responses .

Properties

Molecular Formula

C31H28O8

Molecular Weight

528.5 g/mol

IUPAC Name

(8E,16R,17S)-16-(3,5-dihydroxyphenyl)-8,17-dimethoxy-9-methyltetracyclo[16.4.0.02,7.010,15]docosa-1(18),2(7),3,5,8,10(15),11,13,19,21-decaene-3,5,13,20-tetrol

InChI

InChI=1S/C31H28O8/c1-15-22-6-4-17(32)11-24(22)28(16-8-19(34)10-20(35)9-16)31(39-3)25-12-18(33)5-7-23(25)29-26(30(15)38-2)13-21(36)14-27(29)37/h4-14,28,31-37H,1-3H3/b30-15+/t28-,31-/m1/s1

InChI Key

IJRNVYKGBFZZGA-GSGMVBBMSA-N

Isomeric SMILES

C/C/1=C(/C2=C(C3=C(C=C(C=C3)O)[C@H]([C@@H](C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)\OC

Canonical SMILES

CC1=C(C2=C(C3=C(C=C(C=C3)O)C(C(C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)OC

Origin of Product

United States

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